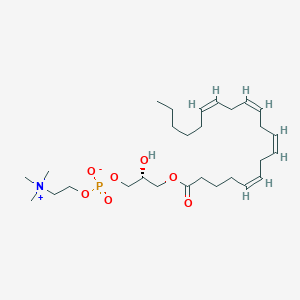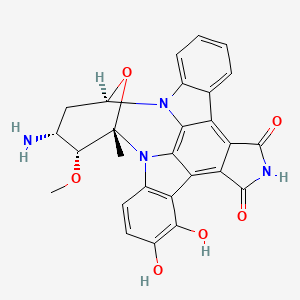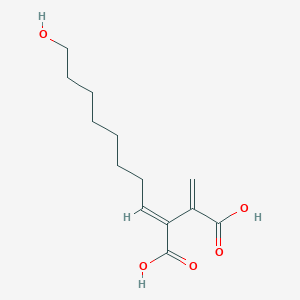
Tricladic acid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricladic acid C is a natural product found in Tricladium castaneicola with data available.
Aplicaciones Científicas De Investigación
Antifungal and Cytotoxic Properties
- Antifungal Activity : Tricladic acid C, isolated from the aquatic hyphomycete Tricladium castaneicola, exhibits inhibitory activity against certain fungi, particularly Phytophthora sp., a plant pathogen of oomycetes. This highlights its potential application in combating plant diseases caused by fungal pathogens (Han et al., 2015).
- Cytotoxicity against Melanoma Cells : The same study noted the cytotoxicity of tricladic acid C against B16 melanoma cells, indicating potential use in cancer research, particularly for melanoma treatments (Han et al., 2015).
Structural and Synthetic Studies
- Synthesis and Structure Confirmation : A study focused on the total syntheses of tricladic acids A, B, and C from Tricladium castaneicola, which helped in confirming their structures. This research contributes to the field by providing a synthetic pathway for these compounds, which is crucial for further exploration of their applications (Heard et al., 2020).
Chemical Interactions and Properties
- Electrophilic Metal Complexes : Tricladic acid C, as a derivative of maleic anhydride, may interact with various electrophilic metal complexes. This can have implications in the field of organometallic chemistry and materials science, although direct studies on tricladic acid C in this context are not available (Goldshleger & Moravsky, 1994).
Propiedades
Nombre del producto |
Tricladic acid C |
|---|---|
Fórmula molecular |
C13H20O5 |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
(2E)-2-(8-hydroxyoctylidene)-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C13H20O5/c1-10(12(15)16)11(13(17)18)8-6-4-2-3-5-7-9-14/h8,14H,1-7,9H2,(H,15,16)(H,17,18)/b11-8+ |
Clave InChI |
CDMKEGLENKKMCC-DHZHZOJOSA-N |
SMILES isomérico |
C=C(/C(=C\CCCCCCCO)/C(=O)O)C(=O)O |
SMILES canónico |
C=C(C(=CCCCCCCCO)C(=O)O)C(=O)O |
Sinónimos |
tricladic acid C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



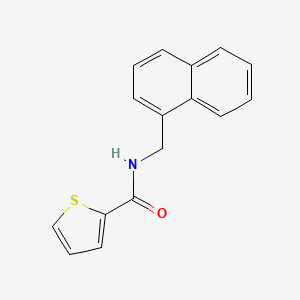
![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)
![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)
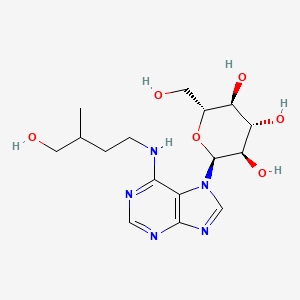
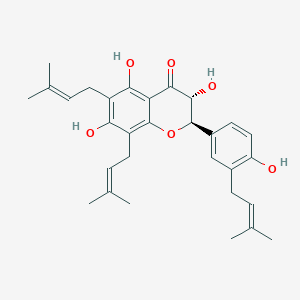
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
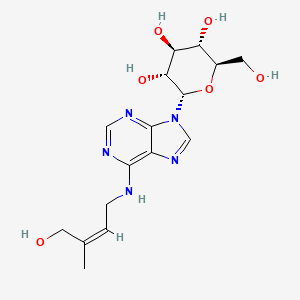
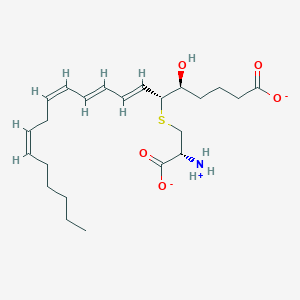
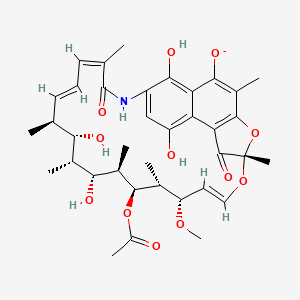

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
